Product packaging for 1-Aminobut-3-en-2-ol hydrochloride(Cat. No.:CAS No. 1514832-70-2)

1-Aminobut-3-en-2-ol hydrochloride

Cat. No.: B13451050
CAS No.: 1514832-70-2
M. Wt: 123.58 g/mol
InChI Key: DMYNLNYMVXZHOK-UHFFFAOYSA-N
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Description

Significance of Allylic Amino Alcohols in Organic Synthesis

Allylic alcohols and amines are recognized as fundamental and abundant building blocks in contemporary organic synthesis. pnas.org Their value lies in the myriad of possible transformations they can undergo, often with a high degree of stereochemical control. pnas.org This versatility has led to their frequent use as key intermediates in the asymmetric total synthesis of numerous natural products and pharmaceuticals. pnas.org

The 1,2-amino alcohol motif, a core feature of allylic amino alcohols, is a prevalent structural element in many biologically active compounds and pharmaceutical drugs. The development of methods to synthesize these motifs, particularly with control over stereochemistry, is a significant area of research. acs.org Techniques such as palladium-catalyzed allylic C-H amination have been developed to create syn-1,2-amino alcohol derivatives with high diastereoselectivity. acs.orgnih.gov These methods offer a streamlined approach to complex, densely functionalized molecules. acs.org

Furthermore, the development of catalytic asymmetric methods for the synthesis of optically active allylic alcohols and amines remains a key focus. pnas.org Organocatalytic one-pot protocols, for example, provide an efficient means to generate these valuable compounds from simple starting materials. pnas.org The strategic importance of allylic amino alcohols is underscored by the continuous development of novel synthetic methodologies to access them and their derivatives. organic-chemistry.org

Overview of 1-Aminobut-3-en-2-ol Hydrochloride as a Key Scaffold

This compound is a specific example of an allylic amino alcohol that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, containing both an amine and a hydroxyl group, coupled with a reactive vinyl group, allows for a diverse range of chemical modifications. The presence of a chiral center at the second carbon atom makes it a particularly important precursor in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

The hydrochloride salt form enhances the compound's stability and handling properties. The basic chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
IUPAC Name1-aminobut-3-en-2-ol;hydrochloride
InChIInChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2,4,6H,1,3,5H2;1H
InChIKeyVEPSIZZAILVTSD-UHFFFAOYSA-N.1
SMILESC=CC(CN)O.Cl
PubChem CID141342299

This interactive table provides a summary of the key chemical properties of this compound. Data sourced from PubChem. nih.gov

The strategic placement of the functional groups in 1-aminobut-3-en-2-ol allows it to be a precursor for various heterocyclic compounds. For instance, it is a documented starting material for the synthesis of 5-vinyl-1,3-oxazolidine-2-thiones. Such heterocyclic scaffolds are of significant interest in medicinal chemistry. The ability to exist as different stereoisomers, such as (R) and (S) enantiomers, further enhances its utility as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. bldpharm.comsigmaaldrich.com The development of methods for the stereoselective synthesis of chiral aminoalcohols like 1-aminobut-3-en-2-ol is crucial for their application in pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B13451050 1-Aminobut-3-en-2-ol hydrochloride CAS No. 1514832-70-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1514832-70-2

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

1-aminobut-3-en-2-ol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2,4,6H,1,3,5H2;1H

InChI Key

DMYNLNYMVXZHOK-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)O.Cl

Origin of Product

United States

Synthetic Methodologies for 1 Aminobut 3 En 2 Ol Hydrochloride

Racemic Synthesis Approaches

Racemic 1-aminobut-3-en-2-ol hydrochloride can be prepared through various classical organic reactions. These methods yield a mixture of both enantiomers, which can be used as is or subjected to chiral resolution.

Reduction-Based Procedures

A common and effective method for the synthesis of amino alcohols is the reduction of a suitable precursor. While a specific reduction-based procedure for 1-aminobut-3-en-2-ol is not extensively documented, a plausible and widely used approach involves the reduction of an alpha-azido alcohol. This precursor, 1-azidobut-3-en-2-ol, can be synthesized by the ring-opening of vinyloxirane with an azide (B81097) salt. The subsequent reduction of the azido (B1232118) group to an amine is a high-yielding transformation.

A potential synthetic sequence is outlined below:

Step Reaction Reagents and Conditions Intermediate/Product
1Ring-opening of vinyloxiraneVinyloxirane, Sodium azide (NaN₃), NH₄Cl, MeOH/H₂O1-Azidobut-3-en-2-ol
2Reduction of the azido group1-Azidobut-3-en-2-ol, Triphenylphosphine (B44618) (PPh₃), H₂O; then HClThis compound

This reduction can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction using triphenylphosphine followed by hydrolysis. nih.gov The choice of reducing agent can be critical to avoid the reduction of the vinyl group. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

Another potential reduction-based route starts from the corresponding α-nitro alcohol, which can be prepared via a Henry (nitroaldol) reaction between acrolein and nitromethane. The subsequent reduction of the nitro group to an amine would yield the target amino alcohol.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for this compound is not explicitly described, strategies for the synthesis of related allylic amines suggest potential pathways. rsc.orgnih.govrsc.org

One such conceptual approach could be a variation of the Petasis reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid. acs.orgnih.gov A hypothetical MCR for a precursor to 1-aminobut-3-en-2-ol could involve an amine, glyoxal (B1671930) (as a two-carbon component), and a vinylboronic acid derivative. Subsequent functional group manipulations would be necessary to arrive at the target structure.

A nickel-catalyzed multicomponent coupling of an alkene, an aldehyde, and an amide presents another possible strategy. rsc.orgnih.govrsc.org In this scenario, ethylene, glyoxal, and a protected amine source could potentially be coupled to form a precursor that can be converted to 1-aminobut-3-en-2-ol. The reaction proceeds through the in situ formation of an imine, which then undergoes C-C bond formation with the alkene. nih.gov

Enantioselective Synthesis of Chiral this compound

Accessing enantiomerically pure this compound is often the primary goal for its use in asymmetric synthesis and as a chiral ligand. This can be achieved either by separating the enantiomers from a racemic mixture or by directly synthesizing the desired enantiomer using asymmetric methods.

Chiral Resolution Techniques

Chiral resolution is a classical and widely practiced method for separating enantiomers. wikipedia.org For an amino alcohol like 1-aminobut-3-en-2-ol, the most common approach is the formation of diastereomeric salts with a chiral resolving agent. chemeurope.com

The racemic amine is reacted with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. google.com These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.org After separation, the desired enantiomer of the amine can be liberated from the diastereomeric salt by treatment with a base. The hydrochloride salt is then formed by adding hydrochloric acid.

Step Process Key Reagents/Principles
1Diastereomeric Salt FormationRacemic 1-aminobut-3-en-2-ol, Enantiopure chiral acid (e.g., (+)-tartaric acid)
2Fractional CrystallizationExploitation of differential solubility of diastereomeric salts
3Liberation of Chiral AmineTreatment of the separated diastereomeric salt with a base (e.g., NaOH)
4Hydrochloride Salt FormationTreatment of the enantiopure amine with HCl

The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization conditions. nih.gov

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more elegant and efficient approach to enantiomerically pure compounds by directly creating the chiral centers with the desired stereochemistry.

An efficient method for the asymmetric synthesis of related vinylic amino alcohols involves the Zn-promoted benzoyloxyallylation of chiral N-tert-butanesulfinyl imines. nih.gov This approach allows for the creation of two new stereogenic centers with high diastereoselectivity and enantioselectivity. A similar strategy could be envisioned for the synthesis of 1-aminobut-3-en-2-ol.

Another powerful strategy is the asymmetric addition of nucleophiles to imines. beilstein-journals.orgresearchgate.net For the synthesis of 1-aminobut-3-en-2-ol, this could involve the asymmetric addition of a vinyl nucleophile to a protected aminoacetaldehyde derivative. Rhodium-catalyzed hydroamination of allenes with a chiral ligand has also been shown to produce chiral allylic amines with high enantioselectivity. nih.govuni-freiburg.dersc.org

Directed hydroformylation is a powerful technique to control the regioselectivity and stereoselectivity of the hydroformylation reaction. illinois.edu In this approach, a directing group is temporarily attached to the substrate to guide the catalyst to a specific face of the double bond.

For the synthesis of a precursor to 1-aminobut-3-en-2-ol, a substrate containing a vinyl group and a directing group, such as a phosphine (B1218219) or a coordinating alcohol, could be employed. A potential substrate would be a protected vinylogous amino acid. nih.gov The hydroformylation of this substrate in the presence of a rhodium catalyst and a chiral ligand could lead to the formation of a chiral aldehyde, which can then be reduced to the desired amino alcohol. nih.gov

A hypothetical directed hydroformylation approach is summarized below:

Step Reaction Catalyst/Directing Group Intermediate
1Substrate PreparationAttachment of a directing group to a vinyl-containing amine precursorDirected Substrate
2Asymmetric HydroformylationRhodium catalyst, Chiral ligand, Syngas (CO/H₂)Chiral Aldehyde
3Reduction and DeprotectionReducing agent (e.g., NaBH₄), Deprotection of amine and directing group removalChiral 1-Aminobut-3-en-2-ol

The choice of the directing group and the chiral ligand is critical for achieving high levels of stereocontrol in the hydroformylation step. scispace.com

Aminohydroxylation Strategies

The direct vicinal aminohydroxylation of olefins represents a highly efficient and atom-economical approach to the synthesis of 1,2-amino alcohols. A prominent method in this category is the Sharpless Asymmetric Aminohydroxylation (AA). organic-chemistry.orgwikipedia.org This powerful transformation allows for the concerted, syn-selective addition of a nitrogen and a hydroxyl group across a double bond. organic-chemistry.org The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a nitrogen source. organic-chemistry.orgwikipedia.org

The catalytic cycle is initiated by the reaction of the osmium catalyst with a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, to form an imidotriooxoosmium(VIII) species. organic-chemistry.org This intermediate then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to yield the desired vicinal amino alcohol and regenerate the osmium catalyst. organic-chemistry.org The enantioselectivity of the reaction is controlled by the use of chiral ligands, most commonly derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). organic-chemistry.org

While direct application of the Sharpless AA to butadiene to produce 1-aminobut-3-en-2-ol is not extensively detailed in readily available literature, the general principles of the reaction are applicable to a wide range of olefins. nih.gov For instance, the palladium-catalyzed asymmetric aminohydroxylation of 1,3-dienes has been developed, offering a complementary approach to access chiral amino alcohols. nih.gov These methods provide a direct route to complex, biologically relevant structures from simple hydrocarbon backbones. nih.gov

The regioselectivity of the aminohydroxylation of unsymmetrical olefins like butadiene is a critical aspect. The choice of nitrogen source and chiral ligand can significantly influence which carbon of the double bond forms the C-N bond and which forms the C-O bond. organic-chemistry.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of enzymatic catalysis with the practicality of chemical synthesis to afford enantiomerically pure compounds. For the synthesis of chiral this compound, lipase-catalyzed kinetic resolution is a particularly effective strategy. researchgate.netmdpi.com Lipases are readily available, exhibit broad substrate specificity, and often display high enantioselectivity in non-aqueous media. researchgate.net

The principle of kinetic resolution lies in the differential rate of reaction of a racemic mixture with an enzyme. In the case of racemic 1-aminobut-3-en-2-ol, a lipase (B570770) can be used to selectively acylate one of the enantiomers, allowing for the separation of the faster-reacting acylated enantiomer from the slower-reacting unreacted enantiomer.

Several factors influence the efficiency of lipase-catalyzed kinetic resolution, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. Common lipases used for the resolution of secondary alcohols include those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Candida rugosa. polimi.itmdpi.com

Lipase SourceAcyl DonorSolventProduct (Enantiomeric Excess, ee)Reference
Pseudomonas cepaciaDiethyl carbonate2-Me-THF>99% ee for the resolved amine polimi.it
Candida antarctica Lipase B (CAL-B)Vinyl acetateTolueneHigh E-values (>200) for N-acylation mdpi.com
Candida rugosa lipase-Biphasic system (buffer/organic)>98% ee for the hydrolyzed alcohol mdpi.com

This table presents representative data for lipase-catalyzed resolutions of chiral amines and alcohols, illustrating the high enantioselectivities achievable. Specific data for 1-aminobut-3-en-2-ol may vary.

The resulting enantiomerically enriched alcohol and ester can then be separated and the ester hydrolyzed to afford the other enantiomer of the amino alcohol. This chemoenzymatic approach provides a practical and scalable route to both enantiomers of this compound.

Stereocontrolled Functional Group Introduction

The synthesis of this compound with a defined stereochemistry at its two chiral centers necessitates precise control over the introduction of the amino and hydroxyl groups. Various strategies have been developed for the diastereoselective synthesis of vicinal amino alcohols. rsc.org

One powerful approach involves the use of chiral pool starting materials, where the inherent chirality of a readily available molecule is carried through a synthetic sequence. Amino acids, for example, serve as inexpensive and enantiopure starting materials for the synthesis of such compounds. rsc.org

Another key strategy is substrate-controlled diastereoselection, where a pre-existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of an α-amino ketone can be controlled to favor the formation of one diastereomer of the corresponding amino alcohol over the other.

Furthermore, reagent-controlled methods utilize chiral reagents or catalysts to induce stereoselectivity. Asymmetric epoxidation followed by nucleophilic ring-opening with an amine source is a classic example. Similarly, asymmetric aziridination followed by ring-opening with an oxygen nucleophile can also provide access to chiral vicinal amino alcohols. The development of catalytic asymmetric methods for these transformations is a significant area of research. rsc.org

Recent advances in catalysis have enabled the development of highly stereocontrolled one-step syntheses of anti-β-amino alcohols from simple precursors like organoboronic acids, amines, and α-hydroxy aldehydes. acs.org While not directly applied to 1-aminobut-3-en-2-ol in the cited literature, these innovative methods highlight the ongoing development of powerful tools for the stereocontrolled synthesis of vicinal amino alcohols.

Reactivity and Chemical Transformations of 1 Aminobut 3 En 2 Ol Hydrochloride

Reactions Involving the Amino Group

The primary amino group in 1-aminobut-3-en-2-ol hydrochloride is a key site for various chemical modifications, including protection, nucleophilic reactions, and cyclization to form nitrogen-containing heterocycles.

Amine Protection and Deprotection Strategies

To achieve selective reactions at other parts of the molecule, the nucleophilic and basic nature of the amino group often necessitates protection. A common strategy involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov The protection of racemic 1-amino-3-buten-2-ol (B77924) with Fmoc chloride is a crucial step in the synthesis of DNA adducts, allowing for subsequent reactions on the hydroxyl or vinyl groups without interference from the amine. nih.govnih.gov

Another potential protecting group for the amino functionality is the cyanomethyl group. While not directly demonstrated on 1-aminobut-3-en-2-ol itself, a synthetic route towards a similar amino alcohol involved the use of a cyanomethyl protecting group on a related aminoketone precursor. This protecting group was later removed using silver nitrate (B79036) in tetrahydrofuran (B95107) to yield the free amine. preprints.orgpreprints.org The allyl group has also been utilized as a protecting group for amines in related syntheses, offering resistance to organometallic reagents and metal hydrides. Deprotection can be achieved under mild conditions using reagents like N,N'-dimethylbarbituric acid in the presence of a palladium catalyst. preprints.org

Table 1: Amine Protection Strategies

Protecting GroupReagent for ProtectionDeprotection ConditionsReference
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc chloridePiperidine in DMF nih.gov
CyanomethylBromoacetonitrileSilver nitrate in THF preprints.orgpreprints.org
AllylAllyl bromideN,N'-dimethylbarbituric acid, Pd catalyst preprints.org

Nucleophilic Additions and Substitutions at the Amine Center

The amino group of 1-aminobut-3-en-2-ol can act as a nucleophile in various reactions. An important application is its use in the synthesis of site-specifically modified DNA oligomers. The N-Fmoc protected form of (2S)-1-amino-3-buten-2-ol participates in a nucleophilic aromatic substitution reaction with 6-chloropurine-containing DNA strands. This reaction, conducted in dimethyl sulfoxide (B87167) (DMSO) with Hünig's base, demonstrates the potent nucleophilicity of the amino group, even in a protected state, within a complex biological molecule.

Formation of Nitrogen-Containing Heterocycles

1-Aminobut-3-en-2-ol is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One notable example is the synthesis of substituted pyrrolidines. The reaction of 1-aminobut-3-en-2-ol with an aldehyde, such as benzaldehyde, leads to the in situ formation of an unsaturated iminium cation. This intermediate undergoes a preprints.orgpreprints.org-sigmatropic aza-Cope rearrangement, followed by an intramolecular Mannich reaction, to yield a substituted pyrrolidine (B122466). preprints.orgpreprints.org This transformation is a powerful method for constructing the pyrrolidine ring system with control over stereochemistry. preprints.orgpreprints.org

Furthermore, 1-aminobut-3-en-2-ol serves as a starting material for the production of 5-vinyl-1,3-oxazolidine-2-thiones. These compounds are formed through a cyclization reaction where the amino and hydroxyl groups react with a thiocarbonyl source to form the oxazolidine (B1195125) ring. This has been used to synthesize both the racemic mixture, known as DL-5-vinyloxazolidine-2-thione (goitrin), and its specific stereoisomers.

Reactions Involving the Hydroxyl Group

The secondary allylic hydroxyl group in this compound also provides a handle for a variety of chemical modifications, including protection, derivatization, oxidation, and reduction.

Alcohol Protection and Derivatization

Similar to the amino group, the hydroxyl group can be protected to allow for selective reactions elsewhere in the molecule. While specific examples for 1-aminobut-3-en-2-ol are not extensively documented in the provided search results, general methods for alcohol protection are applicable.

A significant derivatization of the hydroxyl group is its esterification. In a patented process, a mixture of N,N-dimethyl-1-aminobut-3-en-2-ol hydrochloride and its isomer is reacted with stearic acid in the presence of hypophosphorous acid as a catalyst. This transesterification reaction leads to the formation of esterquats, which have applications as fabric softeners. google.com

Selective Oxidation and Reduction Transformations

The allylic nature of the hydroxyl group and the presence of the vinyl group open up possibilities for selective oxidation and reduction reactions. For instance, the double bond can be targeted for epoxidation. The N-Fmoc protected (2S)-1-amino-3-buten-2-ol can be treated with meta-chloroperbenzoic acid (mCPBA) to yield the corresponding epoxide. nih.gov

Regarding reduction, a method for reducing a triple bond to a trans-alkene in a related synthesis utilized bis(2-methoxyethoxy)aluminum hydride (Red-Al®). preprints.org While not a direct reaction on the vinyl group of 1-aminobut-3-en-2-ol, it demonstrates a potential strategy for selectively reducing unsaturation in similar systems. A more general method for the reduction of the parent compound involves the use of lithium aluminum hydride (LiAlH₄) to reduce 2-((trimethylsilyl)oxy)but-3-enenitrile to 1-aminobut-3-en-2-ol. theses.fr

Reactions Involving the Alkene Moiety

The vinyl group in this compound is a key site for chemical modification, enabling a variety of addition and transformation reactions.

Electrophilic Additions to the Double Bond (e.g., Epoxidation)

The double bond of 1-aminobut-3-en-2-ol is susceptible to electrophilic attack. Epoxidation, a common electrophilic addition, can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming a three-membered epoxide ring.

In the case of 1-aminobut-3-en-2-ol, the presence of a pre-existing stereocenter at the C2 position can direct the stereochemical outcome of the epoxidation. The hydroxyl and amino groups can influence the trajectory of the incoming electrophile through chelation or steric hindrance, potentially leading to a diastereoselective reaction. The resulting aminoepoxide is a valuable intermediate for the synthesis of various substituted amino alcohols and other complex nitrogen-containing compounds. An alternative route to the epoxide involves the formation of a halohydrin by reacting the alkene with a halogen (e.g., bromine) in the presence of water, followed by an intramolecular SN2 reaction induced by a base. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in 1-aminobut-3-en-2-ol can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. youtube.com The vinyl group in 1-aminobut-3-en-2-ol is not inherently electron-deficient, which may limit its reactivity with common electron-rich dienes. However, its reactivity could be enhanced by converting the adjacent hydroxyl group into a more electron-withdrawing substituent.

Conversely, vinyl alcohol "equivalents," such as vinyl acetate, are known to participate as dienophiles, with subsequent hydrolysis revealing the alcohol functionality. stackexchange.com While specific examples utilizing 1-aminobut-3-en-2-ol directly as a dienophile are not extensively documented, its structural motif is relevant. Furthermore, β-amino alcohols can function as organocatalysts in enantioselective Diels-Alder reactions, suggesting a potential catalytic role for the compound or its derivatives in promoting cycloadditions between other substrates. nih.gov

Transition Metal-Catalyzed Transformations of the Alkene

The vinyl group is a versatile handle for numerous transition-metal-catalyzed reactions. Although specific applications with 1-aminobut-3-en-2-ol are not widely detailed, several key transformations are applicable to its structure. These reactions offer powerful methods for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Common transformations include:

Heck Reaction: Palladium-catalyzed coupling of the alkene with an aryl or vinyl halide. The amino and hydroxyl groups could potentially coordinate to the palladium center, influencing regioselectivity.

Cross-Metathesis: Ruthenium-catalyzed reaction with another alkene to form a new, substituted alkene. This allows for significant structural modification.

Wacker-Type Oxidation: Palladium-catalyzed oxidation of the terminal alkene to a methyl ketone, which would yield a β-aminoketone derivative.

Aminocarbonylation: Transition-metal-catalyzed reactions that use carbon monoxide and an amine to form amides, a process that could potentially involve the amine functionality within the molecule itself under certain conditions. nih.govresearchgate.net

The presence of coordinating groups (-NH₂ and -OH) can either facilitate or complicate these transformations by interacting with the metal catalyst.

Concerted Reactions and Rearrangements

The specific arrangement of the amine, alcohol, and alkene functionalities in 1-aminobut-3-en-2-ol makes it an ideal substrate for powerful tandem reactions and rearrangements that can rapidly build molecular complexity.

Aza-Cope/Mannich Rearrangements

1-Aminobut-3-en-2-ol is a classic precursor for the tandem aza-Cope/Mannich reaction, a powerful method for synthesizing substituted pyrrolidines. organicreactions.orgresearchgate.netwikipedia.org The reaction is initiated by the condensation of the primary amine of 1-aminobut-3-en-2-ol with an aldehyde to form an iminium ion. This intermediate then undergoes a cationic 2-aza-Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift, to generate a new enol and a transposed iminium ion. chem-station.com The sequence is completed by an intramolecular Mannich cyclization, where the enol attacks the iminium ion, irreversibly forming a stable acyl-substituted pyrrolidine ring. wikipedia.orgnih.gov This cascade reaction is highly valued for its ability to construct complex cyclic systems with good stereocontrol in a single operational step. researchgate.netwikipedia.org

Table 1: General Scheme for Aza-Cope/Mannich Reaction

Reactant 1Reactant 2Key Transformation StepsProduct Type
1-Aminobut-3-en-2-olAldehyde (R-CHO)1. Iminium Ion Formation2. Cationic 2-Aza-Cope Rearrangement3. Intramolecular Mannich CyclizationSubstituted 3-Acylpyrrolidine

Petasis Borono-Mannich Reactions

The primary amine of 1-aminobut-3-en-2-ol makes it an excellent component for the Petasis borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org This is a three-component reaction that couples an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce substituted amines. mdpi.comresearchgate.net In this process, 1-aminobut-3-en-2-ol serves as the amine component. It first condenses with the carbonyl compound to form an iminium ion intermediate. A boronate complex then forms, which facilitates the transfer of the organic group from the boron to the iminium carbon. organic-chemistry.org

This reaction is highly versatile, tolerating a wide range of functional groups on all three components. wikipedia.orgnih.gov Using 1-aminobut-3-en-2-ol in a Petasis reaction with a suitable aldehyde and boronic acid would yield a new, more complex amino alcohol with a newly formed stereocenter. The inherent chirality of the starting material can also influence the stereochemical outcome of the product. wikipedia.orgmdpi.com

Table 2: Petasis Borono-Mannich Reaction Components

Amine ComponentCarbonyl ComponentBoronic Acid ComponentGeneral Product Structure
1-Aminobut-3-en-2-olAldehyde (R¹-CHO)Aryl- or Vinyl-Boronic Acid (R²-B(OH)₂)N-Substituted 1-aminobut-3-en-2-ol derivative

Applications of 1 Aminobut 3 En 2 Ol Hydrochloride As a Synthetic Building Block

Precursors for Chiral Heterocyclic Compounds

The bifunctional nature of 1-aminobut-3-en-2-ol hydrochloride, combined with its stereochemistry, makes it an attractive starting material for the synthesis of various chiral heterocyclic compounds.

Synthesis of Pyrrolidine (B122466) Derivatives

The synthesis of substituted pyrrolidines can be achieved through the cyclization of amino alcohols. A general strategy involves the conjugate addition of an amino alcohol to a vinyl sulfone, followed by intramolecular alkylation. nih.govacs.org This process can lead to the stereospecific formation of pyrrolidine derivatives.

A plausible pathway for the synthesis of a chiral pyrrolidine derivative from this compound is outlined below. The initial reaction would involve the protection of the amino group, followed by reaction with a suitable vinyl sulfone. Subsequent cyclization would yield the desired pyrrolidine. The stereochemistry of the starting amino alcohol would be expected to influence the stereochemical outcome of the final product.

Table 1: Proposed Synthesis of a Pyrrolidine Derivative

StepReactionReagents and ConditionsIntermediate/Product
1Protection of amineBoc-anhydride, Et3N, CH2Cl2N-Boc-1-aminobut-3-en-2-ol
2Conjugate additionPhenyl vinyl sulfone, baseAdduct of N-Boc-1-aminobut-3-en-2-ol and phenyl vinyl sulfone
3Cyclization1. Thionyl chloride; 2. LDAChiral 2,4-disubstituted pyrrolidine

This approach highlights the potential of this compound as a precursor for generating stereochemically defined pyrrolidine rings, which are common structural motifs in many biologically active compounds. acs.org

Routes to Oxazaborines and Diazaborinones

The synthesis of oxazaborines and diazaborinones generally involves the condensation of a bifunctional amino alcohol or diamine with a suitable boron reagent. The presence of both a hydroxyl and an amino group in 1-aminobut-3-en-2-ol allows for the potential formation of a five-membered oxazaborolidine ring upon reaction with a boronic acid or a similar boron-containing compound.

Formation of Triazoles and Thiazepines

The vinyl group in this compound offers a handle for the construction of various heterocyclic rings, including triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a widely used method for the synthesis of 1,2,3-triazoles. tandfonline.comnih.govfrontiersin.org While this reaction typically involves a terminal alkyne, modifications of the vinyl group in this compound could provide access to the necessary alkyne precursor.

Furthermore, the synthesis of vinyl-substituted 1,2,3-triazoles has been reported, suggesting that the vinyl moiety could potentially be incorporated directly into the triazole ring system under certain conditions. tandfonline.comrsc.org

Thiazepine derivatives are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms. Their synthesis often involves the condensation of a bifunctional precursor, such as an aminothiol, with a suitable carbonyl compound or its equivalent. ijprs.comresearchgate.net The amino alcohol functionality of this compound could be chemically modified to an aminothiol, which could then undergo cyclization to form a thiazepine ring. For example, conversion of the hydroxyl group to a thiol would provide the necessary precursor for condensation reactions to form thiazepine derivatives. mdpi.com

Intermediates in Complex Molecule Synthesis

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of more complex and biologically significant molecules.

Synthesis of DNA Adducts for Repair Studies

DNA adducts are formed when chemical species covalently bind to DNA, a process that can lead to mutations and cancer if not repaired by the cell. The synthesis of specific DNA adducts is crucial for studying the mechanisms of DNA damage and repair. mdpi.com Unsaturated amino alcohols can serve as precursors to the epoxides that react with DNA bases to form these adducts.

The vinyl group of this compound can be epoxidized to form a reactive electrophile. This epoxide, in turn, can react with the nucleophilic sites on DNA bases, such as the N7 position of guanine, to form stable DNA adducts. The chirality of the starting amino alcohol would allow for the synthesis of stereochemically defined DNA adducts, which is important for understanding the stereoselectivity of DNA repair enzymes.

Preparation of Ethambutol (B1671381) Analogs

Ethambutol is a first-line antituberculosis drug that inhibits the biosynthesis of the mycobacterial cell wall. nih.govnih.gov The synthesis of ethambutol analogs is an active area of research aimed at developing more potent and less toxic antitubercular agents. An isomer of the title compound, (S)-2-aminobut-3-en-1-ol hydrochloride, has been utilized in the synthesis of ethambutol analogs. This suggests a direct and relevant application for this compound in a similar capacity.

The general synthesis of ethambutol analogs involves the N,N'-dialkylation of ethylenediamine (B42938) with two molecules of a suitable amino alcohol derivative. Following a similar strategy, this compound could be used to synthesize novel ethambutol analogs.

Table 2: Synthesis of a Proposed Ethambutol Analog

Reactant 1Reactant 2Product
1,2-DibromoethaneThis compoundN,N'-bis(1-hydroxybut-3-en-2-yl)ethylenediamine

The resulting analog, featuring vinyl groups, could be further modified to explore structure-activity relationships and potentially lead to the discovery of new antitubercular drug candidates.

Derivatization towards Unnatural Alpha-Amino Acids

There is no specific information available in the searched scientific literature detailing the derivatization of This compound to synthesize unnatural alpha-amino acids. The conversion of amino alcohols to amino acids is a known transformation in organic chemistry, often requiring a series of protection, oxidation, and deprotection steps. However, no studies were identified that specifically utilize This compound as the starting material for this purpose.

General methodologies for the synthesis of unnatural alpha-amino acids are extensive, but none of the reviewed literature explicitly mentions or provides examples involving this particular compound. Therefore, no research findings or data tables on its specific derivatization can be provided.

Scaffolds for Ligand Design in Asymmetric Catalysis

Similarly, a comprehensive search did not yield any specific examples or research data on the use of This compound as a scaffold for designing ligands for asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands for various asymmetric transformations. Their utility stems from the presence of both a nitrogen and an oxygen atom that can coordinate to a metal center, forming a chiral environment that can induce enantioselectivity in a catalytic reaction.

Despite the structural features of This compound that make it a potential candidate for a chiral ligand, no published research could be found that demonstrates its application in this context. Consequently, there are no detailed research findings or data tables to present regarding its role in ligand design for asymmetric catalysis.

Mechanistic and Theoretical Investigations of 1 Aminobut 3 En 2 Ol Hydrochloride and Its Reactions

Computational Chemistry Studies on Conformation and Reactivity

Computational chemistry provides a powerful lens through which to examine the properties of 1-aminobut-3-en-2-ol hydrochloride at a molecular level. These theoretical approaches allow for the prediction of molecular geometry, electronic properties, and the energetics of reaction pathways, which are often difficult to determine experimentally.

Electronic Structure Analysis

Electronic structure analysis of 1-aminobut-3-en-2-ol reveals the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. The molecule contains several key functional groups: a primary amine, a hydroxyl group, and a vinyl group. The nitrogen and oxygen atoms are electron-rich centers due to the presence of lone pairs, making them potential sites for protonation or coordination to Lewis acids. The carbon-carbon double bond represents a region of high electron density, susceptible to electrophilic attack.

Computational methods can be used to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. This information helps to predict the most likely sites for nucleophilic and electrophilic attack. For instance, the electrostatic potential map would visually highlight the electron-rich areas around the nitrogen and oxygen atoms and the π-system of the double bond.

Transition State Modeling for Enantioselectivity Determination

A significant area of interest in the chemistry of chiral molecules like 1-aminobut-3-en-2-ol is the stereochemical outcome of their reactions. Transition state modeling is a computational technique used to predict the enantioselectivity or diastereoselectivity of a chemical reaction. By calculating the energies of the various possible transition states leading to different stereoisomeric products, chemists can determine the most likely reaction pathway and thus the predominant product.

For reactions involving 1-aminobut-3-en-2-ol, such as its use in multicomponent reactions, the formation of new stereocenters is common. beilstein-journals.org The hydroxyl and amino groups can coordinate to catalysts or reagents, creating a chiral environment that directs the approach of other reactants. Transition state models for such reactions would involve constructing the three-dimensional arrangements of all participating molecules at the point of highest energy along the reaction coordinate. The relative energies of these transition state structures, often differing by only a few kilocalories per mole, determine the observed stereoselectivity. For example, in a Lewis acid-catalyzed reaction, modeling would show how the coordination of the acid to the hydroxyl and/or amino group creates a rigid, cyclic transition state that favors the formation of one diastereomer over the other. beilstein-journals.org

Elucidation of Reaction Pathways and Stereochemical Control

Understanding the step-by-step mechanism of a reaction is crucial for controlling its outcome. For 1-aminobut-3-en-2-ol, the interplay between its functional groups dictates the reaction pathways and the resulting stereochemistry.

The use of chiral β-aminoalcohols in reactions like the Ugi multicomponent reaction can lead to the formation of complex, polyfunctionalized molecules with multiple stereocenters. beilstein-journals.org The stereochemical control in such reactions is often challenging to achieve. beilstein-journals.org However, by employing strategies such as the use of Lewis acids, it is possible to influence the reaction pathway and enhance the diastereoselectivity. beilstein-journals.org The Lewis acid can coordinate to the amino alcohol, leading to a more organized transition state that directs the stereochemical course of the reaction. beilstein-journals.org This approach represents a valuable strategy for the synthesis of enantiomerically pure, complex molecules. beilstein-journals.org

Spectroscopic Analysis for Mechanistic Insight

Spectroscopic techniques are indispensable tools for probing reaction mechanisms and determining the structure of intermediates and products.

Advanced NMR Spectroscopic Studies for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for monitoring the progress of a reaction in real-time and for determining the three-dimensional structure of molecules. nih.govyoutube.com In the context of reactions involving 1-aminobut-3-en-2-ol, ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products over time. nih.gov This provides kinetic data that can help to elucidate the reaction mechanism. youtube.com

Furthermore, advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the products. By measuring the spatial proximity of different protons in the molecule, the stereochemical arrangement of the newly formed chiral centers can be assigned. This is particularly important in diastereoselective reactions where multiple stereoisomers may be formed. The ability to use different NMR active nuclei, such as fluorine-19 or phosphorus-31, can also provide additional dimensions of information for reaction monitoring. researchgate.net

X-ray Crystallography of Derivatives for Structural Elucidation of Intermediates and Products

While NMR provides information about the structure of molecules in solution, X-ray crystallography provides the definitive solid-state structure of a crystalline compound. By converting derivatives of 1-aminobut-3-en-2-ol, or its reaction products, into single crystals, their precise three-dimensional structure can be determined with high accuracy.

This technique is invaluable for confirming the absolute and relative stereochemistry of chiral centers. For example, if a reaction involving 1-aminobut-3-en-2-ol produces a crystalline product, X-ray analysis can unambiguously determine the configuration of all stereocenters, providing definitive proof of the stereochemical outcome of the reaction. This structural information is crucial for validating the predictions made by transition state modeling and for fully understanding the factors that control stereoselectivity. The crystal structure can reveal subtle intramolecular interactions, such as hydrogen bonding, that influence the conformation and reactivity of the molecule.

Analytical Methodologies for Complex Matrices Involving 1 Aminobut 3 En 2 Ol Hydrochloride

Chromatographic Separation Techniques for Enantiomers and Derivatives

The separation of the enantiomers of 1-Aminobut-3-en-2-ol and its derivatives is a critical analytical challenge, typically addressed using chiral chromatography. High-Performance Liquid Chromatography (HPLC) is the predominant method, employing either chiral stationary phases (CSPs) or chiral mobile phase additives.

One successful approach involves the use of macrocyclic antibiotic-based CSPs. For instance, a teicoplanin-based CSP has demonstrated excellent resolution for a wide range of unnatural amino acids, which are structurally analogous to 1-Aminobut-3-en-2-ol. mst.edu Separations are typically performed in a reversed-phase mode, where the mobile phase composition, particularly the content of the organic modifier (like methanol (B129727) or acetonitrile), temperature, and flow rate, are optimized to achieve maximum resolution. mst.edu

Another effective method is ligand-exchange chromatography (LEC). core.ac.uk This technique can be performed using a non-chiral stationary phase (e.g., RP-C8) with a chiral mobile phase. The mobile phase contains a chiral ligand, such as N,N-dimethyl-L-phenylalanine, and a metal ion, typically copper(II). core.ac.uk Enantiomeric separation occurs because the diastereomeric complexes formed between the analyte enantiomers and the chiral ligand exhibit different stability constants and, consequently, different retention times on the column. core.ac.uk

Derivatization with a chiral agent is an alternative, indirect method. The enantiomers of the target compound are reacted with a chiral derivatizing agent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), to form diastereomers. nih.gov These diastereomers have distinct physical properties and can be separated on a standard, achiral reversed-phase HPLC column. nih.gov This method is particularly powerful when coupled with mass spectrometry for sensitive detection.

Gas chromatography (GC) can also be utilized for the separation of volatile derivatives of amino alcohols. This involves using packed columns that contain chiral diamide (B1670390) phases, which have shown the ability to resolve numerous amino acid enantiomers. nih.gov

Table 1: Chiral HPLC Separation Methods for Amino Alcohols and Analogues

Method Type Stationary Phase (CSP) / Column Mobile Phase Example Principle of Separation Reference
Direct (CSP) Teicoplanin-based CSP Hydro-organic (e.g., Water/Methanol) Differential interaction (H-bonding, dipole-dipole) with the chiral stationary phase. mst.edu
Direct (LEC) Reversed-Phase C8 Aqueous mobile phase with a chiral selector (e.g., N,N-dimethyl-L-phenylalanine and Cu²⁺) Formation of diastereomeric metal complexes with different stabilities and retention. core.ac.uk

| Indirect (Derivatization) | Reversed-Phase ODS (e.g., MG3) | Gradient of ammonium (B1175870) formate (B1220265) in water and methanol | Separation of diastereomers formed by reaction with a chiral derivatizing agent (e.g., l-FDLA). | nih.gov |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of 1-Aminobut-3-en-2-ol hydrochloride due to its high sensitivity, speed, and ability to provide molecular weight and structural information. nih.gov It is widely used for confirming the presence of the compound in reaction mixtures and for characterizing its structure.

High-resolution mass spectrometry (HRMS) instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically ≤ 5 ppm). nih.gov This accuracy allows for the confident determination of the elemental formula of the parent ion and its fragments. For 1-aminobut-3-en-2-ol (C₄H₉NO, monoisotopic mass: 87.06841 Da), HRMS can easily distinguish it from other compounds with the same nominal mass. uni.lunih.gov

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and for monitoring specific reactions. In this technique, the protonated molecule [M+H]⁺ is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. escholarship.org This fragmentation pattern provides a structural fingerprint of the molecule. For reaction monitoring, selected reaction monitoring (SRM) on a triple quadrupole (QQQ) mass spectrometer offers exceptional sensitivity and selectivity by monitoring a specific transition from a precursor ion to a product ion. nih.gov

When analyzing complex mixtures, MS is often coupled with a chromatographic separation step (LC-MS or GC-MS). This hyphenated approach allows for the separation of components before they enter the mass spectrometer, simplifying analysis and improving detection limits. LC-MS/MS is particularly powerful for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products, including this compound. nih.gov Intact mass spectrometry can rapidly confirm successful covalent modification in reactions by detecting the expected mass shift in the target protein or molecule. peakproteins.com

Table 2: Predicted Mass-to-Charge (m/z) Ratios for 1-Aminobut-3-en-2-ol Adducts

Adduct Formula Predicted m/z
[M+H]⁺ [C₄H₁₀NO]⁺ 88.0757
[M+Na]⁺ [C₄H₉NONa]⁺ 110.0576
[M+K]⁺ [C₄H₉NOK]⁺ 126.0316
[M+NH₄]⁺ [C₄H₁₃N₂O]⁺ 105.1022
[M-H]⁻ [C₄H₈NO]⁻ 86.0611

Data sourced from PubChemLite predictions. uni.lu

Spectroscopic Techniques for Structural Purity and Isomeric Ratio Determination

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the structural integrity and purity of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Medium to strong bands in the 3200-3000 cm⁻¹ range from N-H stretching of the ammonium group (-NH₃⁺) and C-H stretching of the alkene and alkane parts.

A peak around 1640 cm⁻¹ due to the C=C stretching of the vinyl group.

Bands in the 1600-1500 cm⁻¹ region from N-H bending vibrations.

A strong C-O stretching band around 1050-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy gives detailed information about the carbon-hydrogen framework.

¹H NMR would confirm the structure through the chemical shifts, integration values (proton count), and splitting patterns (J-coupling) of the different protons. One would expect to see distinct signals for the vinyl protons (CH=CH₂), the methine proton (CH-OH), and the methylene (B1212753) protons (CH₂-NH₃⁺).

¹³C NMR would show four distinct signals corresponding to the four unique carbon atoms in the molecule: one in the alkene region (~115-140 ppm), two in the aliphatic region attached to heteroatoms (~50-80 ppm), confirming the carbon skeleton.

The determination of the isomeric ratio (enantiomeric excess) cannot be achieved using standard NMR or IR but relies on the chiral separation techniques discussed previously. mst.educore.ac.uk Once the enantiomers are separated by chiral HPLC, their ratio can be accurately determined by comparing the integrated peak areas in the chromatogram. The resolution factor (Rs) between the two enantiomeric peaks is a key measure of the separation's effectiveness, with a baseline separation (Rs ≥ 1.5) allowing for precise quantification. mst.edu

Table 3: Expected Spectroscopic Data for Structural Confirmation

Technique Feature Expected Observation for 1-Aminobut-3-en-2-ol Purpose
IR Spectroscopy O-H stretch Broad band, ~3300 cm⁻¹ Confirms alcohol group
N-H stretch Medium band, ~3100 cm⁻¹ Confirms amine/ammonium group
C=C stretch Medium band, ~1640 cm⁻¹ Confirms alkene group
¹H NMR Vinyl Protons Signals in ~5-6 ppm region Confirms -CH=CH₂ group
CH-O and CH₂-N Protons Signals in ~3-4 ppm region Confirms core structure
¹³C NMR Number of Signals 4 distinct signals Confirms carbon backbone

| Chiral HPLC | Peak Area Ratio | Ratio of integrated areas of enantiomer peaks | Determines isomeric ratio / enantiomeric excess |

Future Directions and Emerging Research Avenues for 1 Aminobut 3 En 2 Ol Hydrochloride

Development of Novel Catalytic Systems for Highly Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. rsc.org The structural motif of 1-aminobut-3-en-2-ol hydrochloride, a vicinal amino alcohol, is a key building block for a wide array of biologically active compounds and chiral ligands. rsc.org Future research will undoubtedly focus on the development of novel catalytic systems to produce this and related amino alcohols with high enantioselectivity.

Recent advancements have highlighted the power of dual catalytic strategies, combining photocatalysis with metal catalysis to achieve regioselective amination of allylic alcohols. nsf.gov For instance, the merger of an iridium photocatalyst with a copper complex has enabled the amination and cross-coupling of various nucleophiles with allylic alcohols. nsf.gov This approach, which proceeds through the generation of N-centered radicals, offers a promising route for the functionalization of molecules similar to 1-aminobut-3-en-2-ol. nsf.gov

Furthermore, palladium-catalyzed allylic C-H amination presents another powerful tool for the synthesis of 1,3-amino alcohol motifs. nih.gov The use of electron-deficient N-nosyl carbamate (B1207046) nucleophiles has been shown to promote these reactions under mild conditions, offering high selectivity. nih.gov Adapting such catalytic systems to substrates like 1-aminobut-3-en-2-ol could provide efficient pathways to complex chiral structures.

Another promising area is the use of chiral-at-metal catalysts, such as ruthenium complexes, for intramolecular C(sp3)–H nitrene insertion. This method has been successfully applied to the synthesis of chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols, with excellent yields and enantioselectivity. The application of these catalysts to precursors of 1-aminobut-3-en-2-ol could provide a direct and efficient route to enantiopure forms of this valuable compound.

A summary of relevant catalytic approaches is presented in the table below:

Catalytic SystemTransformationKey FeaturesPotential Application to 1-Aminobut-3-en-2-ol
Ir/Cu Dual CatalysisRegioselective Radical Amino-Functionalization of Allyl AlcoholsMild conditions, broad nucleophile scope. nsf.govSynthesis and further functionalization. nsf.gov
Pd/Sulfoxide (B87167) CatalysisAllylic C-H AminationHigh selectivity for syn-1,3-amino alcohols. nih.govStereoselective synthesis of derivatives. nih.gov
Chiral Ruthenium CatalysisIntramolecular C(sp3)–H Nitrene InsertionHigh enantioselectivity for β-amino alcohols. Enantioselective synthesis of precursors.
Nickel-Catalyzed Reductive CouplingCarbonyl α-amino-homoallylationAccess to anti-configured vic-aminoalcohols. acs.orgSynthesis of complex stereoisomers. acs.org

Exploration of Bio-conjugation and Chemical Biology Applications

The unique bifunctional nature of this compound makes it an attractive candidate for applications in bioconjugation and chemical biology. The primary amine can be readily functionalized, while the vinyl group offers a handle for click chemistry or other bioorthogonal reactions.

A key area of exploration will be the site-specific modification of proteins and other biomolecules. nih.govemorychem.science For instance, amino acid-catalyzed direct aldol (B89426) bioconjugation has emerged as a powerful technique for protein functionalization under mild, biocompatible conditions. nih.govemorychem.science A molecule like 1-aminobut-3-en-2-ol could be incorporated as a linker, allowing for the attachment of various payloads such as drugs, imaging agents, or peptides to a target protein. nih.gov

The development of nanobodies and other single-domain antibodies presents another exciting frontier. emorychem.science These smaller, more stable antibody fragments can be functionalized with molecules derived from 1-aminobut-3-en-2-ol to create novel nanobody-drug conjugates for targeted therapy. emorychem.science

Furthermore, the vinyl group of 1-aminobut-3-en-2-ol can participate in various coupling reactions, enabling the dual labeling of proteins for advanced biophysical studies. nih.gov This could involve the simultaneous attachment of a fluorescent dye and a photo-crosslinker, for example, to probe protein-protein interactions within a cellular environment.

Integration into Flow Chemistry and Sustainable Synthetic Processes

The shift towards greener and more sustainable chemical manufacturing has spurred significant interest in flow chemistry. youtube.commdpi.com This technology offers numerous advantages over traditional batch processing, including improved safety, better control over reaction parameters, and the potential for automation and high-throughput synthesis. youtube.com

The synthesis of amino alcohols, a class of compounds to which this compound belongs, has been successfully demonstrated in microreactors. google.com Continuous flow processes allow for the safe handling of reactive intermediates and can significantly reduce reaction times. google.comacs.org For example, the synthesis of pyrazoles, which can involve hazardous diazonium salt intermediates, has been made safer and more efficient using flow chemistry. mdpi.com

The application of flow chemistry to generate organometallic reagents on demand is another area of active research. youtube.com This approach can be used to perform transformations that are challenging in batch, such as the synthesis of ketones from carboxylic acids using organosodium reagents. acs.org Integrating these methods with the synthesis of 1-aminobut-3-en-2-ol could open up new avenues for its derivatization.

Design of Advanced Materials incorporating this compound Derived Scaffolds

The polymerizable vinyl group and the reactive amine functionality of this compound make it a valuable monomer for the creation of advanced materials with tailored properties.

Poly(vinyl alcohol) (PVA) and poly(vinyl amine) (PVAm) are important industrial polymers, and the ability to create copolymers incorporating both vinyl alcohol and vinyl amine units allows for precise tuning of their properties. rsc.org Research in this area has focused on cobalt-mediated radical polymerization to produce well-defined copolymers with predictable molar mass and composition. rsc.org Incorporating a functionalized monomer like 1-aminobut-3-en-2-ol into these polymer backbones could introduce new functionalities and properties.

For example, the incorporation of amino acids into PVA films has been shown to create biocomposite materials with enhanced cell-adhesive properties for orthopedic applications. nih.gov The zwitterionic nature of the amino acids creates hydrophilic domains that facilitate osteointegration. nih.gov Similarly, polymers derived from 1-aminobut-3-en-2-ol could be designed to have specific biological activities or to act as scaffolds for tissue engineering.

Furthermore, the development of smart materials that respond to external stimuli is a rapidly growing field. rsc.org The synthesis of amino acid-derived vinyl polymers with precisely controlled hydropathy has been shown to result in materials with thermoresponsive behavior in water. rsc.org By carefully designing the polymer architecture, it is possible to control the lower critical solution temperature (LCST), a key parameter for applications in drug delivery and smart coatings. The incorporation of this compound-derived units could provide an additional level of control over the material's properties.

The blending of polypeptides with PVA has also been explored as a way to enhance the mechanical properties of the resulting films. nih.gov The ability of polypeptides to form β-sheet structures can significantly increase the Young's modulus of the material. nih.gov By designing polymers or oligomers from 1-aminobut-3-en-2-ol that can self-assemble into ordered structures, it may be possible to create novel materials with superior mechanical performance.

Material TypePotential ApplicationKey Feature of 1-Aminobut-3-en-2-ol Scaffold
Functional CopolymersDrug delivery, smart coatingsIntroduction of reactive amine and hydroxyl groups. rsc.org
Biocomposite FilmsOrthopedic implants, tissue engineeringEnhanced cell adhesion and biocompatibility. nih.gov
Thermoresponsive PolymersSmart hydrogels, sensorsTunable hydropathy and response to temperature changes. rsc.org
High-Strength Polymer BlendsAdvanced composites, biomedical devicesPotential for self-assembly and enhanced mechanical properties. nih.gov

Q & A

How can the enantiomeric purity of 1-Aminobut-3-en-2-ol hydrochloride be experimentally determined?

Basic Question
To assess enantiomeric purity, use chiral chromatography or polarimetry. For thin-layer chromatography (TLC), employ silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1). Compare spots using triketohydrindene/cadmium staining and heat treatment for visualization . Advanced methods include high-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) using chiral shift reagents. Enantiomers exhibit distinct retention times or splitting patterns, respectively .

What synthetic routes optimize yield for this compound?

Basic Question
Common methods involve reacting 1-Aminobut-3-en-2-ol with HCl under controlled pH and temperature. Solvent choice (e.g., ethanol or dichloromethane) and stoichiometric excess of HCl (1.2–1.5 equivalents) improve salt formation. Monitor reaction progress via TLC or pH titration. Post-synthesis, recrystallize from ethanol/water mixtures to enhance purity .

How do the hydroxyl and amino groups influence the compound’s stability under varying pH conditions?

Advanced Question
The hydroxyl (-OH) and amino (-NH2) groups confer pH-dependent stability. Under acidic conditions (pH < 3), protonation of the amino group reduces nucleophilicity, stabilizing the compound. In alkaline environments (pH > 9), deprotonation of the hydroxyl group may lead to oxidation or elimination reactions. Use buffer systems (e.g., phosphate or acetate) during experiments to maintain pH 4–6.5. Monitor degradation via UV-Vis spectroscopy or mass spectrometry (MS) .

What experimental designs are suitable for studying enzyme inhibition by this compound?

Advanced Question
Design kinetic assays using target enzymes (e.g., aminotransferases or dehydrogenases). Prepare enzyme solutions in buffered media (pH 7.4) and vary substrate concentrations with fixed inhibitor (compound) levels. Measure initial reaction rates spectrophotometrically. Analyze data using Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Validate results with isothermal titration calorimetry (ITC) for binding affinity (Kd) calculations .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Question
Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., enzymes from the PDB database). Parameterize the compound’s 3D structure (from PubChem or DFT-optimized coordinates) and assess binding poses. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate stability of hydrogen bonds between the compound’s amino/hydroxyl groups and active-site residues .

What analytical techniques resolve contradictions in reported biological activities?

Advanced Question
Contradictions may arise from enantiomeric impurities or assay conditions. Replicate studies using enantiopure samples (isolated via preparative chiral HPLC). Standardize assay protocols: e.g., uniform cell lines (HEK293 vs. HeLa), serum-free media, and controlled oxygen levels. Perform meta-analyses of dose-response curves (IC50/EC50) across studies to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding vs. functional cellular assays) .

How is the compound’s purity validated for pharmaceutical intermediates?

Basic Question
Combine TLC (for rapid screening) with quantitative HPLC using a C18 column and UV detection at 210–254 nm. Calibrate against a certified reference standard. For elemental composition, use combustion analysis (C, H, N) and ion chromatography (Cl⁻ content). Purity ≥98% is typical for research-grade material .

What role does the double bond play in the compound’s metabolic pathways?

Advanced Question
The α,β-unsaturated double bond facilitates Michael addition reactions with cellular thiols (e.g., glutathione), forming conjugates detected via LC-MS/MS. To study metabolism, incubate the compound with liver microsomes (e.g., human S9 fraction) and NADPH cofactor. Identify metabolites using high-resolution MS (HRMS) and compare fragmentation patterns with synthetic standards .

How can spectroscopic methods distinguish between structural analogs?

Basic Question
Use infrared (IR) spectroscopy to identify functional groups: -OH (3200–3600 cm⁻¹), -NH2 (3300–3500 cm⁻¹), and C=C (1640–1680 cm⁻¹). For stereoisomers, employ circular dichroism (CD) or vibrational circular dichroism (VCD). X-ray crystallography (single-crystal) resolves absolute configuration, as seen in related hydrochlorides .

What are understudied applications of this compound in asymmetric synthesis?

Advanced Question
The compound’s chiral centers make it a potential catalyst or chiral auxiliary in asymmetric aldol or Mannich reactions. Explore its use in organocatalysis by derivatizing the amino group with acyl or sulfonyl groups. Monitor enantioselectivity via chiral GC or HPLC. Compare performance with established catalysts (e.g., proline derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.